molecular formula C5H6BNO3 B12369601 (6-oxo-3H-pyridin-3-yl)boronic acid

(6-oxo-3H-pyridin-3-yl)boronic acid

Katalognummer: B12369601
Molekulargewicht: 138.92 g/mol
InChI-Schlüssel: KHZPJIJCUWHSLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-oxo-3H-pyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring structure. This compound is of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boronic acid and pyridine functionalities makes it a versatile intermediate for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-3H-pyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-oxo-3H-pyridin-3-yl)boronic acid is unique due to the presence of the oxo group at the 6-position, which can influence its reactivity and binding properties. This structural feature can enhance its utility in specific applications, such as enzyme inhibition and materials synthesis .

Eigenschaften

Molekularformel

C5H6BNO3

Molekulargewicht

138.92 g/mol

IUPAC-Name

(6-oxo-3H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4,9-10H

InChI-Schlüssel

KHZPJIJCUWHSLL-UHFFFAOYSA-N

Kanonische SMILES

B(C1C=CC(=O)N=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.